(-)-anti-BPDE - 58917-91-2

(-)-anti-BPDE

Catalog Number: EVT-371269
CAS Number: 58917-91-2
Molecular Formula: C20H14O3
Molecular Weight: 302.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods of Synthesis
The synthesis of (-)-anti-Benzo[a]pyrene diol-epoxide typically involves the metabolic activation of benzo[a]pyrene through enzymatic processes. A common method includes:

  1. Metabolic Activation: Benzo[a]pyrene is converted into its diol form, followed by epoxidation. This process can be catalyzed by cytochrome P450 enzymes in liver microsomes.
  2. Isolation: The resultant diol-epoxide can be separated using high-performance liquid chromatography (HPLC), which allows for the purification of specific stereoisomers, including the (-)-anti form.
  3. Characterization: Techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the structure and stereochemistry of the synthesized compound .
Molecular Structure Analysis

Structure Details
The molecular formula for (-)-anti-Benzo[a]pyrene diol-epoxide is C18H12O3. It features a fused polycyclic structure with hydroxyl groups and an epoxide functional group, which contributes to its reactivity. The stereochemistry is critical; the (-)-enantiomer possesses specific spatial arrangements that influence its biological activity.

  • Key Structural Features:
    • Epoxide group (three-membered cyclic ether)
    • Hydroxyl groups located at specific positions on the aromatic rings
    • Chiral centers that define its enantiomeric form

The structure enables it to interact with DNA, forming adducts that can disrupt normal cellular processes .

Chemical Reactions Analysis

Reactivity and Adduct Formation
(-)-anti-Benzo[a]pyrene diol-epoxide primarily reacts with nucleophilic sites on DNA, particularly the exocyclic amino group of guanine. This reaction leads to the formation of stable DNA adducts, which are critical in understanding its carcinogenic potential.

  • Key Reactions:
    • Formation of N2-dG adducts through nucleophilic attack by guanine.
    • Hydrolysis reactions that may lead to the release of reactive intermediates.

These reactions are pivotal in studies regarding mutagenesis and DNA repair mechanisms .

Mechanism of Action

Biological Interactions
The mechanism by which (-)-anti-Benzo[a]pyrene diol-epoxide exerts its effects involves several steps:

Studies have shown that the presence of these adducts correlates with increased mutagenic events in cultured cells .

Physical and Chemical Properties Analysis
  • Molecular Weight: Approximately 284.29 g/mol
  • Solubility: Generally low solubility in water but soluble in organic solvents like ethanol and dimethyl sulfoxide.
  • Stability: The compound is relatively stable under standard laboratory conditions but can degrade under extreme pH or temperature.

These properties influence its behavior in biological systems and its interaction with cellular components .

Applications

Scientific Applications
(-)-anti-Benzo[a]pyrene diol-epoxide is extensively studied for its role in cancer research:

  1. Mutagenicity Studies: Used to understand how environmental carcinogens interact with DNA.
  2. DNA Repair Mechanism Research: Investigated for insights into cellular repair processes following DNA damage.
  3. Toxicology Assessments: Evaluated for risk assessments related to exposure from tobacco smoke and other sources.

The compound serves as a model for studying complex interactions between environmental toxins and genetic material, providing critical insights into cancer biology .

Chemical Structure and Formation Pathways of (-)-anti-Benzo[a]pyrene Diol Epoxide

Stereochemical Properties of Benzo[a]pyrene Diol Epoxide Isomers

(-)-anti-Benzo[a]pyrene diol epoxide ((-)-anti-BPDE) is a chiral metabolite derived from the environmental carcinogen benzo[a]pyrene. Its structure comprises a bay-region diol epoxide, where the epoxide ring and adjacent hydroxyl groups adopt a trans configuration across the pyrene ring system. This isomer exists as one of four possible stereoisomers resulting from the stereoselective metabolism of benzo[a]pyrene. The critical distinction lies in the relative stereochemistry: "anti" denotes that the epoxide oxygen and the benzylic 7-hydroxyl group are oriented trans to each other, while the (-) designation specifies the absolute configuration as 7R,8S,9S,10R [2] [9]. This stereochemistry is biologically significant, as (-)-anti-BPDE exhibits markedly higher mutagenic and tumorigenic activity compared to its enantiomeric counterpart (+)-anti-BPDE (7S,8R,9R,10S) or the syn diastereomers. The syn isomers feature a cis relationship between the epoxide oxygen and the benzylic hydroxyl group. The heightened reactivity of (-)-anti-BPDE stems from steric strain in the bay region, facilitating nucleophilic attack at C10 of the epoxide ring, predominantly forming covalent adducts with the exocyclic amino group (N2) of deoxyguanosine in DNA [1] [9].

Table 1: Stereoisomers of Benzo[a]pyrene Diol Epoxide (BPDE)

IsomerConfigurationReactivity with DNABiological Significance
(-)-anti-BPDE7R,8S,9S,10RHighPotent mutagen and carcinogen
(+)-anti-BPDE7S,8R,9R,10SModerateLower carcinogenic potency
(-)-syn-BPDE7R,8S,9R,10SLow/ModerateContext-dependent activation
(+)-syn-BPDE7S,8R,9S,10RVariableInducible by cytochrome P450 inducers

Metabolic Activation of Benzo[a]pyrene to (-)-anti-BPDE

The metabolic activation of benzo[a]pyrene to (-)-anti-BPDE is a three-step enzymatic process converting the inert polycyclic aromatic hydrocarbon into a highly electrophilic and DNA-reactive species. This bioactivation occurs predominantly in mammalian tissues, particularly those expressing phase I xenobiotic-metabolizing enzymes:

  • Initial Epoxidation: Benzo[a]pyrene undergoes cytochrome P450-dependent monooxygenation, primarily catalyzed by cytochrome P450 1A1 or 1B1. This reaction generates benzo[a]pyrene-7,8-epoxide. The reaction is stereoselective, predominantly yielding the (+)-(7R,8S)-epoxide enantiomer [5] [7].
  • Epoxide Hydration: The 7,8-epoxide is hydrolyzed by microsomal epoxide hydrolase (mEH). This enzyme catalyzes the trans-addition of water, resulting in the formation of (-)-(7R,8R)-dihydrodiol (benzo[a]pyrene-7,8-dihydrodiol, BP-7,8-diol) [5] [10]. This step is highly stereospecific, yielding the diol in near enantiomeric purity.
  • Second Epoxidation: The BP-7,8-diol undergoes a second cytochrome P450-catalyzed epoxidation, this time at the adjacent 9,10-double bond. Cytochrome P450 1A1/1B1 again acts as the primary catalyst, exhibiting stereoselectivity by preferentially forming the epoxide on the same face (anti) as the benzylic 7-hydroxyl group. This reaction produces four possible diol epoxide stereoisomers, with (-)-anti-BPDE (7R,8S,9S,10R) being the predominant carcinogenic metabolite formed in vivo [5] [6] [9]. Under certain conditions, such as induction by β-naphthoflavone, cytochrome P450 can also generate significant amounts of the syn diastereomer [6]. Alternative pathways involving peroxyl radicals can also activate BP-7,8-diol to diol epoxides, particularly in skin epidermis, but these typically yield mixtures of anti and syn isomers [6].

Enzymatic Pathways Involving Cytochrome P450 and Epoxide Hydrolase

The formation of (-)-anti-BPDE is critically dependent on the sequential and stereoselective actions of cytochrome P450 enzymes (CYP1A1 and CYP1B1) and microsomal epoxide hydrolase.

  • Cytochrome P450 1A1/1B1 (CYP1A1/CYP1B1): These hemoprotein enzymes, located in the endoplasmic reticulum, catalyze the initial and final epoxidation steps using molecular oxygen and NADPH-cytochrome P450 reductase as an electron donor partner. CYP1A1 induction occurs via the aryl hydrocarbon receptor (AhR) pathway upon binding benzo[a]pyrene or other ligands. CYP1A1 exhibits high regio- and stereo-selectivity for the 7,8 and 9,10 positions of benzo[a]pyrene and its 7,8-diol metabolite, respectively. The catalytic cycle involves substrate binding (inducing a spin-state shift in the heme iron), sequential electron transfers, oxygen binding, and oxygen-oxygen bond cleavage to form the reactive epoxide species [3] [5] [7]. Alpha-naphthoflavone is a potent inhibitor of these CYP-dependent activations [6] [10].

  • Microsomal Epoxide Hydrolase (mEH): This enzyme catalyzes the conversion of the highly reactive but relatively non-carcinogenic benzo[a]pyrene-7,8-epoxide into the proximate carcinogen BP-7,8-diol. mEH functions by nucleophilic attack of a histidine residue on the epoxide carbon, forming an enzyme-ester intermediate. This intermediate is subsequently hydrolyzed by water, resulting in the trans-dihydrodiol product with inversion of configuration at the epoxide carbon attacked. The hydration of the (+)-(7R,8S)-epoxide specifically yields the (-)-(7R,8R)-dihydrodiol [5] [10]. This step is crucial for funneling the metabolism towards the ultimate carcinogenic diol epoxide pathway.

Table 2: Key Enzymes in (-)-anti-BPDE Formation

EnzymeRole in PathwayStereochemical OutcomeCofactors/Inhibitors
Cytochrome P450 1A1/1B1 (CYP)Initial epoxidation (7,8-epoxide)Predominantly forms (+)-(7R,8S)-epoxideNADPH, O₂; Inhibited by α-naphthoflavone
Microsomal Epoxide Hydrolase (mEH)Hydration of 7,8-epoxideConverts (+)-(7R,8S)-epoxide to (-)-(7R,8R)-diolH₂O
Cytochrome P450 1A1/1B1 (CYP)Second epoxidation (9,10-epoxide of diol)Predominantly forms (-)-anti-BPDE (7R,8S,9S,10R)NADPH, O₂; Inhibited by α-naphthoflavone

The balance between activation to (-)-anti-BPDE and detoxification pathways, such as conjugation with glutathione (catalyzed by glutathione S-transferases) or further oxidation, significantly influences the carcinogenic potential of benzo[a]pyrene exposure. Glutathione and cysteine can directly conjugate with the reactive electrophilic intermediates derived from both BP-7,8-diol and BPDE itself, forming water-soluble excretable metabolites and reducing covalent binding to proteins [10]. The stereochemical precision of the enzymatic activation pathway ensures that the highly reactive and mutagenic (-)-anti-BPDE is the predominant ultimate carcinogenic species derived from benzo[a]pyrene.

Properties

CAS Number

58917-91-2

Product Name

(-)-anti-BPDE

IUPAC Name

(3R,5S,6R,7S)-4-oxahexacyclo[11.6.2.02,8.03,5.010,20.017,21]henicosa-1(20),2(8),9,11,13(21),14,16,18-octaene-6,7-diol

Molecular Formula

C20H14O3

Molecular Weight

302.3 g/mol

InChI

InChI=1S/C20H14O3/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)19-20(23-19)18(17)22/h1-8,17-22H/t17-,18+,19+,20-/m0/s1

InChI Key

DQEPMTIXHXSFOR-NMLBUPMWSA-N

SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C6C(O6)C(C5O)O)C=C2

Synonyms

[7R-(7α,8β,8aβ,9aβ)]-7,8,8a,9a-Tetrahydrobenzo[10,11]chryseno[3,4-b]oxirene-7,8-diol; (7R,8S,9R,10S)-(-)-syn-Benzo[a]pyrene-7,8-diol 9,10-Epoxide

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C6C(O6)C(C5O)O)C=C2

Isomeric SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@@H]6[C@@H](O6)[C@@H]([C@H]5O)O)C=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.